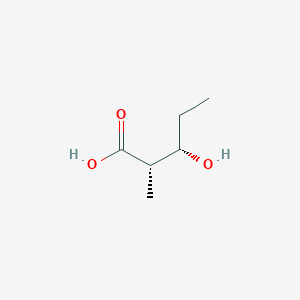

(2S,3S)-3-hydroxy-2-methylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |

InChI Key |

NVIHALDXJWGLFD-WHFBIAKZSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)C(=O)O)O |

Canonical SMILES |

CCC(C(C)C(=O)O)O |

Origin of Product |

United States |

General Context and Research Significance of 2s,3s 3 Hydroxy 2 Methylpentanoic Acid

Significance in Stereochemically Controlled Synthesis

The primary challenge and significance in synthesizing (2S,3S)-3-hydroxy-2-methylpentanoic acid lie in the precise control of its two stereocenters. Achieving the desired syn-(2S,3S) configuration with high diastereoselectivity and enantioselectivity is a key objective for synthetic chemists.

One of the most reliable and widely adopted methods for this purpose is the Evans syn-aldol reaction . alfa-chemistry.comtcichemicals.com This powerful strategy utilizes a chiral auxiliary, typically an oxazolidinone, which is temporarily attached to a propionate (B1217596) unit. wikipedia.org The process, as outlined in numerous studies, involves several key steps:

Acylation: A chiral oxazolidinone, such as one derived from the amino acid L-valine, is acylated with propanoyl chloride to form an N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a boron Lewis acid (e.g., dibutylboron triflate) and a mild base to generate a conformationally locked Z-boron enolate. harvard.edu

Aldol (B89426) Addition: The Z-enolate then reacts with an aldehyde, in this case, propanal. The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state. harvard.eduyoutube.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face, thus ensuring high stereocontrol. alfa-chemistry.comyoutube.com

Auxiliary Cleavage: After the aldol addition, the chiral auxiliary is cleaved from the product, typically through hydrolysis with agents like lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired this compound in high optical purity. uwindsor.ca

The high degree of predictability and reliability of the Evans aldol reaction makes it a cornerstone in organic synthesis for accessing this and related syn-β-hydroxy acids. tcichemicals.com

| Method | Key Reagents | Stereochemical Outcome | Key Principle |

|---|---|---|---|

| Evans Aldol Reaction | Chiral Oxazolidinone Auxiliary, Boron Lewis Acid, Propanal | syn-(2S,3S) | Reaction proceeds via a chair-like Zimmerman-Traxler transition state with high facial selectivity. alfa-chemistry.comharvard.edu |

| Asymmetric Hydrogenation | Methyl 3-hydroxy-2-methylenepentanoate, Chiral Rhodium Catalyst | syn-(2S,3S) or (2R,3R) | Kinetic resolution or asymmetric catalysis using an optically active biphosphinorhodium catalyst can yield enantiomerically enriched products. orgsyn.org |

Relevance as a Chiral Building Block

Chiral building blocks, or synthons, are fundamental components in the assembly of complex, biologically active molecules. The defined stereochemistry of this compound makes it a valuable precursor for creating specific fragments of larger natural products and pharmaceuticals.

A prominent example of its application is in the synthesis of Dolastatin 15 . Dolastatin 15 is a potent cytostatic depsipeptide that was originally isolated from the sea hare Dolabella auricularia. nih.gov Its complex structure contains several chiral centers, and its total synthesis relies on the connection of smaller, stereochemically pure fragments. The this compound moiety is a structural component of this complex molecule, making its efficient synthesis critical for accessing Dolastatin 15 and its analogs for anticancer research. google.com

Furthermore, the value of this and other 3-hydroxycarboxylic acids as building blocks has driven research into alternative production methods, including biocatalysis. A patent has described the use of engineered hybrid polyketide synthases (PKS) to produce 3-hydroxy-2-methylpentanoic acid, demonstrating a move towards creating these valuable synthons through microbial fermentation. google.com This biotechnological approach aims to provide a more sustainable and potentially scalable source of chiral building blocks for the chemical industry.

Importance in Metabolic Studies beyond Human Physiology

While the positional isomer 2-hydroxy-3-methylpentanoic acid is a known metabolite in human branched-chain amino acid (BCAA) catabolism, particularly relevant in Maple Syrup Urine Disease (MSUD), the significance of this compound is being explored in non-human biological systems, especially in microbiology. cymitquimica.com

Research into microbial engineering has highlighted the relevance of this compound's metabolic pathway. In a study focused on producing 3-hydroxyacids in the bacterium Pseudomonas putida, scientists engineered type I polyketide synthases (T1PKSs) to utilize precursors from the native BCAA catabolism pathways. nih.gov Specifically, the degradation of isoleucine produces 2-methylbutyryl-CoA, a key substrate that can be loaded onto an engineered PKS to ultimately produce related 3-hydroxyacids. This work underscores the compound's position within microbial metabolic networks and its potential for bio-production of valuable chemicals. nih.gov

Additionally, there is a growing interest in the role of hydroxy fatty acids as signaling molecules in microbial communities. nih.gov Although research has not yet specifically implicated this compound, other short-chain hydroxy fatty acids have been shown to modulate behaviors such as biofilm formation and growth in various bacteria. This opens a plausible and important research trajectory to investigate whether 3-hydroxy-2-methylpentanoic acid and its stereoisomers could function as currently uncharacterized interspecies signaling factors in complex microbial ecosystems. nih.gov

Overview of Research Trajectories for 3-Hydroxy-2-methylpentanoic Acid Stereoisomers

The presence of two stereocenters in 3-hydroxy-2-methylpentanoic acid means it can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are a pair of enantiomers with a syn relative configuration, while the (2S,3R) and (2R,3S) isomers are an enantiomeric pair with an anti configuration. nih.gov

A significant focus of research in this area is the development of synthetic methods that can selectively produce each of these isomers. As discussed, the Evans aldol reaction is a premier method for obtaining syn isomers. alfa-chemistry.com The synthesis of anti isomers, conversely, often requires different strategies, such as using different enolate geometries or alternative synthetic routes. The ability to access all four stereoisomers is crucial for comparative studies.

Research on the related positional isomer, 2-hydroxy-3-methylpentanoic acid, illustrates a common trajectory. In studies of MSUD, researchers synthesized all four stereoisomers to analyze their relative ratios in biological samples, which provided insights into the activity of metabolic enzymes. ebi.ac.uk This highlights a key research theme: the synthesis and analytical separation of all stereoisomers to probe biological systems and understand their distinct physiological roles or metabolic fates. Furthermore, comparative studies on the chiroptical activities of different hydroxycarboxylic acid stereoisomers are being conducted to understand their interaction with polarized light, which has implications for theories on the origin of life's homochirality. nih.gov

| Isomer | Stereochemical Relationship | Relative Configuration |

|---|---|---|

| This compound | Enantiomer of (2R,3R) | syn |

| (2R,3R)-3-hydroxy-2-methylpentanoic acid | Enantiomer of (2S,3S) | syn |

| (2S,3R)-3-hydroxy-2-methylpentanoic acid | Enantiomer of (2R,3S) | anti |

| (2R,3S)-3-hydroxy-2-methylpentanoic acid | Enantiomer of (2S,3R) | anti |

Stereochemical Aspects of 3 Hydroxy 2 Methylpentanoic Acid

Elucidation of Stereoisomeric Forms of 3-Hydroxy-2-methylpentanoic Acid

3-Hydroxy-2-methylpentanoic acid possesses two stereogenic centers at the second and third carbon atoms of its pentanoic acid backbone. This structural feature results in the existence of four distinct stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers. brainly.in These stereoisomers exist as two pairs of enantiomers.

Characterization of (2S,3S)-3-Hydroxy-2-methylpentanoic Acid Configuration

The (2S,3S) stereoisomer is one of the four distinct spatial arrangements of 3-hydroxy-2-methylpentanoic acid. Its absolute configuration is defined by the "S" designation at both the C2 and C3 chiral centers, according to the Cahn-Ingold-Prelog priority rules. This specific arrangement dictates its unique three-dimensional shape and, consequently, its interactions with other chiral entities.

Below is a table detailing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | CCC@@HO |

| InChI | InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |

| InChIKey | NVIHALDXJWGLFD-WHFBIAKZSA-N |

Exploration of Diastereomeric and Enantiomeric Counterparts

The existence of two chiral centers in 3-hydroxy-2-methylpentanoic acid gives rise to three other stereoisomers in addition to the (2S,3S) form. These are its enantiomer, (2R,3R)-3-hydroxy-2-methylpentanoic acid, and a pair of diastereomers, (2S,3R)-3-hydroxy-2-methylpentanoic acid and (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In this case:

this compound and (2R,3R)-3-hydroxy-2-methylpentanoic acid are a pair of enantiomers.

(2S,3R)-3-hydroxy-2-methylpentanoic acid and (2R,3S)-3-hydroxy-2-methylpentanoic acid are another pair of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. The relationships are as follows:

this compound is a diastereomer of (2S,3R)-3-hydroxy-2-methylpentanoic acid and (2R,3S)-3-hydroxy-2-methylpentanoic acid.

(2R,3R)-3-hydroxy-2-methylpentanoic acid is a diastereomer of (2S,3R)-3-hydroxy-2-methylpentanoic acid and (2R,3S)-3-hydroxy-2-methylpentanoic acid.

The following tables provide the chemical identifiers for the enantiomeric and diastereomeric counterparts of this compound.

Enantiomer: (2R,3R)-3-hydroxy-2-methylpentanoic Acid

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-hydroxy-3-methylpentanoic acid |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | CCC@@HC@HC(=O)O |

| InChI | InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |

| InChIKey | RILPIWOPNGRASR-RFZPGFLSSA-N |

Diastereomer: (2S,3R)-3-hydroxy-2-methylpentanoic Acid

| Identifier | Value |

| IUPAC Name | (2S,3R)-3-hydroxy-2-methylpentanoic acid |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | CCC@HO |

| InChI | InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |

| InChIKey | NVIHALDXJWGLFD-CRCLSJGQSA-N |

Diastereomer: (2R,3S)-3-hydroxy-2-methylpentanoic Acid

| Identifier | Value |

| IUPAC Name | (2R,3S)-2-hydroxy-3-methylpentanoic acid |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | CCC@HC@HO |

| InChI | InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |

| InChIKey | RILPIWOPNGRASR-CRCLSJGQSA-N |

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions (Non-Human Context)

The distinct three-dimensional arrangement of each stereoisomer of 3-hydroxy-2-methylpentanoic acid significantly influences its chemical reactivity and interactions with biological systems. Even subtle differences in the spatial orientation of the hydroxyl and methyl groups can lead to vastly different outcomes in chemical reactions and biological processes.

In the realm of chemical synthesis, the stereochemistry of 3-hydroxy-2-methylpentanoic acid and its derivatives is a critical factor. For instance, the reduction of methyl 3-hydroxy-2-methylenepentanoate can exhibit diastereoselectivity, meaning that the stereochemical configuration of the starting material and reagents can favor the formation of one diastereomer over another. orgsyn.org This principle is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. The relative orientation of the hydroxyl and methyl groups in the different stereoisomers affects the transition state energies of reactions, leading to different reaction rates and product distributions. Another example of stereochemical influence is the intramolecular cyclization to form a lactone (a cyclic ester). The rate of lactonization and the stability of the resulting lactone ring are dependent on the spatial relationship between the carboxylic acid and hydroxyl groups, which differs between diastereomers.

In non-human biological contexts, the stereochemistry of 3-hydroxy-2-methylpentanoic acid is crucial for its recognition and processing by enzymes. Enzymes themselves are chiral macromolecules, and as such, they often exhibit a high degree of stereospecificity. This means that an enzyme may bind to and catalyze a reaction for one stereoisomer of a substrate while having little or no activity towards its enantiomer or diastereomers. This principle is exploited in enzymatic resolutions, a technique used to separate enantiomers from a racemic mixture. For example, lipases can be used for the enantioselective hydrolysis of esters of racemic arylcarboxylic acids, a process that is highly dependent on the stereochemistry of the substrate. mdpi.com The (2R,3S) stereoisomer of 2-hydroxy-3-methylpentanoic acid has been identified in the plant Nicotiana tabacum (tobacco), indicating that specific stereoisomers are involved in plant metabolic pathways. nih.gov The presence of a particular stereoisomer in a natural source suggests a stereospecific enzymatic pathway for its synthesis.

Advanced Synthetic Methodologies for 2s,3s 3 Hydroxy 2 Methylpentanoic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies for (2S,3S)-3-Hydroxy-2-methylpentanoic Acid

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by introducing chirality during the reaction sequence. Several powerful strategies have been effectively employed to set the desired (2S,3S) configuration.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy is particularly effective in aldol (B89426) reactions for the synthesis of β-hydroxy carbonyl compounds.

The Evans' aldol reaction is a prime example of a chiral auxiliary-controlled process. alfa-chemistry.comyoutube.com In the context of synthesizing this compound, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride to form the corresponding N-propionyl imide. This imide is then converted to its (Z)-boron enolate using a boron source like dibutylboron triflate and a hindered base. The subsequent reaction of this chiral enolate with propionaldehyde (B47417) proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. harvard.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby establishing the desired stereochemistry at the newly formed stereocenters. youtube.com

The reaction typically affords the syn-aldol adduct with high diastereoselectivity. Subsequent removal of the chiral auxiliary, for instance, through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, yields the target this compound without epimerization of the stereocenters. researchgate.net

| Chiral Auxiliary | Aldehyde | Enolization Conditions | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | (n-Bu)₂BOTf, Et₃N | >99:1 | ~90% |

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts, particularly those based on ruthenium, have proven highly effective in the stereoselective synthesis of β-hydroxy acids and their esters.

A prominent strategy involves the asymmetric hydrogenation of a β-keto ester precursor, such as methyl 2-methyl-3-oxopentanoate. Chiral ruthenium complexes containing diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptional catalysts for this transformation. orgsyn.org The chirality of the BINAP ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the ketone substrate. harvard.edu

The hydrogenation of methyl 2-methyl-3-oxopentanoate using an (S)-BINAP-Ru(II) catalyst under hydrogen pressure would selectively reduce the ketone to the corresponding (3S)-hydroxyl group. The stereochemistry at the C2 position is also influenced by the catalyst and reaction conditions, allowing for the formation of the (2S,3S) isomer with high diastereoselectivity and enantioselectivity. nih.gov

Enantioselective Hydrogenation Techniques

Building upon the principles of asymmetric catalysis, enantioselective hydrogenation is a powerful and widely used technique for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, is a benchmark for the reduction of functionalized ketones, including β-keto esters. harvard.edu

For the synthesis of the methyl ester of this compound, the precursor methyl 2-methyl-3-oxopentanoate is hydrogenated under optimized conditions. The choice of the BINAP ligand's chirality dictates the absolute configuration of the resulting alcohol. An (S)-BINAP ligand typically yields the (S)-alcohol, while an (R)-BINAP ligand produces the (R)-alcohol. The reaction conditions, including solvent, pressure, and temperature, are crucial for achieving high selectivity. orgsyn.org These reactions are known for their high efficiency, often proceeding with excellent chemical yields and enantiomeric excesses exceeding 99%. nih.gov

| Substrate | Catalyst | Hydrogen Pressure | Solvent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| Methyl 2-methyl-3-oxopentanoate | Ru(II)-(S)-BINAP | 50-100 atm | Methanol | >95% | >99% | >95% |

Diastereoselective Aldol Reactions

Diastereoselective aldol reactions are a cornerstone of stereocontrolled synthesis. As discussed in the context of chiral auxiliaries, the reaction between a chiral enolate and a prochiral aldehyde can generate two new stereocenters with a high degree of control. The Evans' methodology, employing chiral N-acyloxazolidinones, is a classic example that reliably produces syn-aldol products. harvard.edu

The formation of the (Z)-enolate from the N-propionyl imide is key to achieving syn selectivity. The reaction with propionaldehyde then proceeds via the Zimmerman-Traxler chair-like transition state, where steric interactions dictate the facial selectivity of the aldehyde's approach, leading to the formation of the (2S,3S) stereochemistry in the product when the appropriate chiral auxiliary is used. alfa-chemistry.comorgsyn.org The diastereomeric excess in these reactions is often very high, frequently exceeding 99%. harvard.edu

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. rsc.orgresearchgate.net

For the synthesis of this compound, a DKR process could be applied to a racemic mixture of its ester, for example, methyl 3-hydroxy-2-methylpentanoate (containing all four stereoisomers). This process typically employs a dual-catalyst system: a ruthenium complex to racemize the stereocenters of the hydroxy ester and a lipase (B570770) enzyme to selectively acylate one enantiomer. nih.gov

For instance, a ruthenium catalyst can racemize the C3 stereocenter of the methyl 3-hydroxy-2-methylpentanoate. Simultaneously, a lipase, such as Candida antarctica lipase B (CALB), can selectively acylate the (3S)-hydroxyl group. As the (3S)-enantiomers are consumed by the enzyme, the ruthenium catalyst continuously converts the remaining (3R)-enantiomers into the reactive (3S)-form. This process can lead to the formation of the acylated (2S,3S) ester in high yield and with excellent enantiomeric excess. researchgate.net

Chemoenzymatic and Biocatalytic Production Routes

Chemoenzymatic and purely biocatalytic methods are increasingly attractive for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental benefits.

Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols and acids. nih.gov In a typical kinetic resolution of racemic 3-hydroxy-2-methylpentanoic acid or its ester, a lipase would selectively catalyze the esterification (or hydrolysis) of one enantiomer, leaving the other enantiomer unreacted. For example, Pseudomonas cepacia lipase could be used to selectively acylate the (2S,3S)-enantiomer from a racemic mixture, allowing for its separation from the other stereoisomers. However, the maximum yield for the resolved product in a classical kinetic resolution is 50%. mdpi.com

To overcome this limitation, biocatalytic aldol additions offer a direct route. Aldolases are enzymes that catalyze the formation of carbon-carbon bonds. A pyruvate (B1213749) aldolase, for example, could potentially catalyze the reaction between pyruvate and propanal to form a precursor to the target molecule. Subsequent enzymatic or chemical reduction and methylation steps could then lead to this compound. nih.gov

Another biocatalytic approach involves the use of dehydrogenases. A racemic mixture of 2-methyl-3-oxopentanoic acid could be subjected to a stereoselective reduction catalyzed by a specific alcohol dehydrogenase, which would selectively produce the (3S)-hydroxy group, leading to the desired (2S,3S) isomer.

| Method | Enzyme | Substrate | Key Transformation | Selectivity | Theoretical Max. Yield |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Lipase (e.g., CALB) + Ru-catalyst | Racemic 3-hydroxy-2-methylpentanoic acid ester | Selective acylation with in-situ racemization | High ee (>99%) | ~100% |

| Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia) | Racemic 3-hydroxy-2-methylpentanoic acid | Enantioselective esterification | High ee | 50% |

| Biocatalytic Reduction | Alcohol Dehydrogenase | 2-methyl-3-oxopentanoic acid | Stereoselective ketone reduction | High de and ee | ~100% |

Enzymatic Production using Transaminases or Dehydrogenases

The application of enzymes, such as transaminases and dehydrogenases, offers a highly selective and environmentally benign route for the synthesis of chiral molecules. While direct enzymatic synthesis of this compound is an area of ongoing research, the principles of these enzyme classes suggest their potential applicability.

Transaminases are primarily known for their role in the stereoselective synthesis of chiral amines and amino acids through the transfer of an amino group from a donor to a keto acid acceptor. Their application in the synthesis of hydroxy acids would likely involve a multi-step chemoenzymatic pathway.

Dehydrogenases, on the other hand, catalyze redox reactions and are particularly useful for the stereoselective reduction of keto acids to hydroxy acids. For instance, a stereospecific (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH) from Desulfotomaculum ruminis has been identified, which catalyzes the reversible NAD(P)H-dependent reduction of acetoacetate (B1235776) to (S)-3-hydroxybutyrate. nih.gov This enzyme also shows activity towards other β-(3S)-hydroxy acids, suggesting the potential for engineering or discovering dehydrogenases with specificity for the precursor of this compound. nih.gov The enantioselective oxidation of 3-methyl-1,5-pentanediol (B147205) to (S)-5-hydroxy-3-methyl-pentanoic acid by an NADP+-dependent alcohol dehydrogenase from Mycobacterium sp. further highlights the potential of these enzymes in producing chiral hydroxy acids with high enantiomeric excess. organic-chemistry.org

Polyketide Synthase (PKS) Mediated Biosynthesis

Polyketide synthases (PKSs) are multifunctional enzymes that biosynthesize a wide array of natural products with diverse stereochemistry. nih.govyoutube.com The stereochemical outcome of the growing polyketide chain is controlled by specific domains within each PKS module, particularly the ketoreductase (KR) domain, which is responsible for the reduction of a β-ketoacyl intermediate to a β-hydroxyacyl group. nih.govyoutube.com

The generation of the (2S,3S) stereochemistry in 3-hydroxy-2-methylpentanoic acid is specifically attributed to the action of A2-type KR domains. nih.govnih.gov These domains control the stereochemistry at both the α- and β-positions, producing an l-α-methyl and an l-β-hydroxyl group, which corresponds to the (2S,3S) configuration. nih.gov

Bioinformatic analysis of KR domain sequences has identified conserved motifs that are predictive of their stereochemical output. The stereoselectivity of the KR domain is primarily controlled by the C-terminal subdomain (KRC). Phylogenetic analysis can be used to predict the stereochemical outcome, with A2- and B2-type KRCs forming distinct clades from A1- and B1-types. nih.gov A key conserved residue for A2-type KRs has been identified, which may play a role in adjusting the active site pocket to facilitate the epimerization of the α-substituted intermediate, leading to the desired (2S) configuration. nih.gov

Table 1: Classification of Ketoreductase (KR) Domains and their Stereochemical Products

| KR Domain Type | α-Methyl Stereochemistry | β-Hydroxyl Stereochemistry | Resulting Stereoisomer |

| A1 | d | l | (2R,3S) |

| A2 | l | l | (2S,3S) |

| B1 | d | d | (2R,3R) |

| B2 | l | d | (2S,3R) |

This table is generated based on information from multiple sources. nih.govnih.gov

Microbial Fermentation Processes for Stereospecific Production

Microbial fermentation offers a promising avenue for the stereospecific production of chiral compounds, including hydroxy acids. This approach can involve either the use of whole microbial cells as biocatalysts for specific transformations or the de novo biosynthesis of the target molecule through metabolic engineering.

One effective strategy is the microbial resolution of a racemic mixture of the corresponding α-hydroxy acid. For example, a study on the resolution of racemic 2-hydroxy-4-methylpentanoic acid (dl-HMPA) identified several bacterial strains from soil, including Bacillus freudenreichii and Brevibacterium albidum, that could enantiospecifically degrade one enantiomer, leaving the other in high optical purity. nih.gov This process, which relies on enantiospecific dehydrogenation, was shown to be applicable to a range of aliphatic 2-hydroxy acids, suggesting its potential for resolving racemic 3-hydroxy-2-methylpentanoic acid. nih.gov

Furthermore, the co-oxidative production of (3S)-5-hydroxy-3-methyl-pentanoic acid by Mycobacterium sp. during growth on 1,2-propanediol demonstrates the capability of microorganisms to perform enantioselective oxidations to produce chiral hydroxy acids. organic-chemistry.org Tailoring microbial metabolic pathways to utilize specific precursors and express stereoselective enzymes could enable the direct fermentation of this compound from simple carbon sources.

Rational Design of Precursors and Starting Materials for Targeted Synthesis

The rational design of precursors is fundamental to achieving high stereoselectivity in the synthesis of this compound. The choice of starting materials and the strategic introduction of chiral auxiliaries or catalysts are key to controlling the formation of the desired stereoisomer.

A common and effective strategy for constructing the α-methyl-β-hydroxy motif is the aldol reaction. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the nature of the reactants and catalysts. For instance, the reaction of chiral ethyl ketones bearing a β-hydroxyl group and an α-stereogenic center with achiral aldehydes can produce aldol products with high syn relative diastereoselectivity. nih.gov

The synthesis of β-hydroxy esters, which are direct precursors to β-hydroxy acids, can be achieved with high enantiomeric purity through a one-pot aldol reaction-dynamic kinetic resolution. nih.gov This method avoids the need for pre-forming a silyl (B83357) enol ether and utilizes simple starting materials. nih.gov

Another approach involves the asymmetric hydrogenation of a suitable precursor. For example, methyl 3-hydroxy-2-methylenepentanoate can be hydrogenated to methyl dl-anti-3-hydroxy-2-methylpentanoate with high stereochemical purity using a biphosphinorhodium catalyst. orgsyn.org The starting α,β-unsaturated ester can be readily prepared from methyl acrylate (B77674) and propionaldehyde. orgsyn.org

Evaluation of Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The rigorous evaluation of diastereoselectivity and enantioselectivity is paramount in the synthesis of stereochemically pure compounds like this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common techniques for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. Nuclear magnetic resonance (NMR) spectroscopy, particularly with chiral shift reagents, can also be employed to determine diastereomeric ratios.

In enzymatic and microbial synthesis, the inherent stereoselectivity of the biocatalyst often leads to high enantiomeric and diastereomeric purity. For instance, the microbial resolution of dl-2-hydroxy-4-methylpentanoic acid resulted in optically pure l- and d-enantiomers with theoretical yields exceeding 80%. nih.gov

In chemical synthesis, the choice of reagents and reaction conditions plays a crucial role in controlling stereoselectivity. The aldol addition of chiral β-hydroxy ethyl ketone enolates catalyzed by Lewis bases has been shown to yield aldol products with high syn diastereoselectivity. nih.gov Similarly, the rhodium-catalyzed hydrogenation of methyl 3-hydroxy-2-methylenepentanoate produces the anti-diastereomer with high stereochemical purity. orgsyn.org

Table 2: Examples of Stereoselectivity in Synthetic Methodologies for β-Hydroxy Acids

| Method | Precursor(s) | Catalyst/Enzyme | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aldol Reaction-Dynamic Kinetic Resolution | Aldehyde and Ester | Not Specified | β-hydroxy ester | Not Specified | Up to 99% |

| Aldol Addition | Chiral ethyl ketone, Achiral aldehyde | Lewis Base (Phosphoramide) | syn-aldol product | High syn selectivity | Not Specified |

| Catalytic Hydrogenation | Methyl 3-hydroxy-2-methylenepentanoate | Biphosphinorhodium catalyst | Methyl dl-anti-3-hydroxy-2-methylpentanoate | Stereochemically pure anti | Racemic |

| Microbial Resolution | dl-2-hydroxy-4-methylpentanoic acid | Bacillus freudenreichii | l- and d-2-hydroxy-4-methylpentanoic acid | Not Applicable | >98% |

This table presents illustrative data from studies on related β-hydroxy acids to highlight achievable stereoselectivities. nih.govnih.govorgsyn.org

Biosynthetic Pathways and Metabolic Roles of 3 Hydroxy 2 Methylpentanoic Acid in Non Human Systems

Role of (2S,3S)-3-Hydroxy-2-methylpentanoic Acid in L-Isoleucine Metabolism

This compound is a recognized intermediate in the metabolic breakdown of L-isoleucine, an essential branched-chain amino acid (BCAA). nih.govnih.gov The catabolism of L-isoleucine is a multi-step enzymatic process that occurs in various non-human organisms. The pathway begins with the transamination of L-isoleucine, which has the chemical structure (2S,3S)-2-amino-3-methylpentanoic acid, to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid. nih.govresearchgate.netindiamart.com This reaction is reversible and is catalyzed by branched-chain aminotransferases. nih.gov

Following transamination, the α-keto acid undergoes oxidative decarboxylation, a reaction carried out by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govresearchgate.net This step is a critical regulatory point in BCAA catabolism. The subsequent degradation pathway involves a series of reactions including dehydrogenation, hydration, and thiolysis, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. numberanalytics.comnyu.edu this compound arises from this pathway as a result of the reduction of its corresponding keto acid, 2-keto-3-methylvaleric acid. healthmatters.io

Intermediation in Branched-Chain Amino Acid Catabolism (Non-Human)

This compound serves as a metabolic intermediate in the broader context of branched-chain amino acid (BCAA) catabolism, which also includes leucine (B10760876) and valine. nih.gov While it is directly formed during isoleucine degradation, the catabolic pathways of all three BCAAs are interconnected and share common enzymes. mdpi.com In non-human systems, particularly in muscle and other extra-hepatic tissues, the breakdown of BCAAs is a significant source of energy. nih.govnyu.edu

The catabolism of BCAAs is highly regulated. The initial transamination step is catalyzed by branched-chain aminotransferases (BCAT), and the subsequent oxidative decarboxylation is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.commdpi.com The activity of these enzymes is crucial for the proper breakdown of BCAAs. Dysregulation of these pathways can lead to the accumulation of various intermediates, including hydroxy acids like this compound. nih.gov

Table 1: Key Enzymes in Branched-Chain Amino Acid Catabolism

| Enzyme | Function |

| Branched-chain aminotransferase (BCAT) | Catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Catalyzes the irreversible oxidative decarboxylation of BCKAs. |

Biotransformation and Enzymatic Conversions of Related Keto Acids

The formation of this compound is a direct result of the biotransformation of its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate. scispace.com This keto acid is produced from L-isoleucine through the action of aminotransferases. nih.gov The subsequent conversion of the keto acid to the hydroxy acid is a reduction reaction. Evidence suggests that lactate (B86563) dehydrogenase or similar enzymes may be responsible for this conversion. healthmatters.io

The stereochemistry of the resulting hydroxy acid is of significant importance. There are four possible stereoisomers of 2-hydroxy-3-methylpentanoic acid. healthmatters.io The specific isomer formed, this compound, is dependent on the stereospecificity of the enzymes involved in the metabolic pathway.

Occurrence and Metabolic Fate in Microorganisms

In microorganisms, this compound and its metabolic precursors are part of the central carbon metabolism, particularly when branched-chain amino acids are utilized as a primary source of carbon and energy. researchgate.net

The catabolism of L-isoleucine in bacteria generates acetyl-CoA and propionyl-CoA, which are versatile metabolic intermediates. numberanalytics.com These can be channeled into the tricarboxylic acid (TCA) cycle for energy production or utilized as building blocks for the biosynthesis of other molecules, such as fatty acids and polyketides. researchgate.net The degradation of branched-chain amino acids is a well-conserved pathway in many bacteria. researchgate.net

Identification in Natural Products (Excluding Human-Derived)

While primarily known as a metabolic intermediate, derivatives of 3-hydroxy-2-methylpentanoic acid have been identified in various natural products synthesized by microorganisms. For instance, this acid can serve as a precursor for the formation of branched-chain fatty acids in some bacteria. researchgate.net These fatty acids are important components of the cell membrane and can influence its fluidity. Additionally, the core structure of 3-hydroxy-2-methylpentanoic acid can be incorporated into more complex secondary metabolites with diverse biological activities.

2s,3s 3 Hydroxy 2 Methylpentanoic Acid As a Chiral Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Chiral Intermediates

The inherent chirality of (2S,3S)-3-hydroxy-2-methylpentanoic acid makes it a prime starting material, often sourced from the "chiral pool," for the synthesis of other valuable chiral intermediates. Its structure, which is analogous to a protected amino acid, is particularly suited for incorporation into larger, stereochemically-defined molecules.

Application in Natural Product Total Synthesis

The structural motif of this compound is found within several classes of bioactive natural products. Consequently, it is a logical and frequently used precursor in their total synthesis.

Precursor for Bioactive Natural Products (e.g., Muraymycin Nucleoside Antibiotics, Sitophilate)

The most prominent examples of its application are in the synthesis of muraymycin nucleoside antibiotics. These complex natural products are potent inhibitors of the bacterial enzyme MraY, a key player in peptidoglycan biosynthesis, making them promising candidates for new antibacterial agents. Several muraymycin congeners, particularly those in the C-series, contain an unfunctionalized L-hydroxyleucine moiety, which is structurally analogous to this compound.

Total synthesis campaigns targeting muraymycins and their analogues utilize this chiral building block to install the required stereochemistry in the peptide portion of the molecule. Synthetic routes have been developed where this hydroxy acid, or a protected form, is coupled with other amino acid and nucleoside fragments to assemble the final natural product. While this compound is a documented precursor for muraymycin-type structures, its role in the synthesis of the granary weevil aggregation pheromone, sitophilate (B47016), is not established in readily available scientific literature. The synthesis of sitophilate typically proceeds from different chiral precursors.

| Natural Product Class | Target Enzyme | Therapeutic Potential |

| Muraymycin Nucleoside Antibiotics | MraY (Translocase I) | Antibacterial |

Incorporation into Modified Peptides and Amino Acid Derivatives

Beyond complete natural products, this compound is used to create non-standard amino acid derivatives and modified peptides. Its structure allows it to serve as a surrogate for natural amino acids like leucine (B10760876) or isoleucine, but with an added hydroxyl group that can alter the resulting peptide's conformation, solubility, and biological activity.

In the context of muraymycin synthesis, this building block is part of a complex "urea dipeptide" motif. Convergent synthetic strategies, such as the Ugi four-component reaction, have been employed to couple intermediates derived from this hydroxy acid with other components to rapidly assemble the core structure of muraymycin analogues. This approach allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, aiding in the design of more potent MraY inhibitors. The hydroxyl group can also serve as a handle for further functionalization, such as lipidation, to improve the pharmacokinetic properties of the resulting peptide derivatives.

Role in the Generation of Stereoisomers of Pharmaceutical Relevance (as Synthetic Scaffold)

The fixed stereochemistry of this compound allows it to function as a synthetic scaffold or template, guiding the stereochemical outcome of subsequent reactions. By starting with this enantiomerically pure compound, chemists can control the formation of new stereocenters relative to the existing ones. This is a fundamental strategy in asymmetric synthesis to produce a single desired stereoisomer of a target molecule.

For example, the hydroxyl group at the C3 position can direct metal-catalyzed reactions, such as hydrogenations or oxidations, to one face of the molecule through chelation control. Similarly, in aldol (B89426) reactions, the existing stereocenters can influence the facial selectivity of enolate attack on an aldehyde, leading to the preferential formation of one diastereomer. While the general principles of using such chiral molecules as scaffolds are well-established, specific, widely-cited examples of this compound being used as a chiral auxiliary to generate a broad range of unrelated pharmaceutical stereoisomers are not extensively documented in current literature. Its application appears to be more focused on its direct incorporation as a structural subunit.

Derivatization Strategies for Enhancing Synthetic Utility

To be effectively used in multi-step syntheses, this compound often requires derivatization to protect its reactive functional groups—the hydroxyl and carboxylic acid moieties. These protecting groups prevent unwanted side reactions and can also activate the molecule for specific coupling reactions.

O-Acylation and Esterification Reactions

Esterification of the carboxylic acid and O-acylation of the secondary alcohol are common and crucial derivatization strategies. These modifications serve multiple purposes in a synthetic sequence.

Protection: The primary role of these derivatizations is protection. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and the hydroxyl group to an acyl ester (e.g., an acetate (B1210297) or benzoate), their reactivity is masked. This allows chemists to perform reactions on other parts of the molecule or a coupled substrate without interference from these functional groups. The choice of protecting group is critical and is dictated by the conditions of subsequent reaction steps and the need for selective removal later in the synthesis. nih.gov

Activation: In some contexts, derivatization can activate a functional group. For instance, converting the carboxylic acid to a more reactive ester or thioester can facilitate amide bond formation during peptide coupling steps.

Improved Handling and Solubility: Derivatization can change the physical properties of the compound, making it easier to handle, purify (e.g., via chromatography), and dissolve in appropriate organic solvents for reactions.

Protecting Group Chemistry

The bifunctional nature of this compound necessitates a robust protecting group strategy to enable selective transformations at other positions within a molecule without undesired interference from the hydroxyl or carboxylic acid moieties. The choice of protecting groups is dictated by their stability to a range of reaction conditions and the ability to be selectively removed in the presence of other sensitive functional groups, a concept known as orthogonal protection.

In the context of complex molecule synthesis, the hydroxyl group of the this compound unit is often protected as a silyl (B83357) ether. The triisopropylsilyl (TIPS) group is a common choice due to its substantial steric bulk, which imparts significant stability towards a variety of reagents and reaction conditions, including those that might cleave less hindered silyl ethers. For instance, in the synthesis of certain complex polyketides, the TIPS ether can withstand conditions required for subsequent esterification or amidation reactions at the carboxylic acid terminus.

Conversely, the carboxylic acid functionality is frequently protected as an ester. Methyl or ethyl esters are common choices, offering a balance of stability and ease of removal through saponification with a suitable base such as lithium hydroxide (B78521). In synthetic routes that require milder deprotection conditions to avoid epimerization or degradation of sensitive stereocenters, more labile esters like the benzyl (B1604629) (Bn) or tert-butyl (t-Bu) ester may be employed. The benzyl ester can be cleaved under neutral conditions via hydrogenolysis, while the tert-butyl ester is readily removed with mild acid.

The strategic application of these protecting groups allows for the sequential construction of complex molecular architectures. For example, with the hydroxyl group masked as a TIPS ether, the carboxylic acid can be activated and coupled with an amine or alcohol. Subsequently, the TIPS group can be selectively removed, often using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the free hydroxyl group for further functionalization. This orthogonal strategy is fundamental to the successful application of this compound as a chiral building block.

Detailed research findings from various synthetic campaigns have established a reliable toolbox of protecting groups for this valuable chiral synthon. The following tables summarize common protecting groups for the hydroxyl and carboxylic acid functionalities of this compound, along with their typical conditions for introduction and removal.

Table 1: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection | Stability |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Stable to a wide range of non-acidic and non-fluoride conditions. |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; Acetic Acid | Less stable than TIPS, but still robust. |

| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to most acidic and basic conditions. |

Table 2: Common Protecting Groups for the Carboxylic Acid Functionality

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection | Stability |

| Methyl Ester | Me | MeOH, H⁺ (cat.) | LiOH, THF/H₂O | Stable to most non-basic conditions. |

| Benzyl Ester | Bn | BnBr, Cs₂CO₃, DMF | H₂, Pd/C | Stable to acidic and basic conditions. |

| tert-Butyl Ester | t-Bu | Isobutylene, H⁺ (cat.) | Trifluoroacetic Acid (TFA) | Stable to basic and nucleophilic conditions. |

The selection of a specific protecting group combination is a critical strategic decision in the planning of a total synthesis. The stability and selective cleavage of these groups are paramount to achieving a high-yielding and stereocontrolled construction of the target molecule. The well-established protecting group chemistry of this compound has solidified its role as a versatile and reliable chiral building block in the synthesis of complex molecular architectures.

Advanced Analytical Techniques for the Stereoisomeric Analysis of 3 Hydroxy 2 Methylpentanoic Acid

Chromatographic Separation Methods for Stereoisomers

Chromatography is a cornerstone of chiral analysis, enabling the physical separation of stereoisomers. The fundamental principle involves the differential interaction of the isomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Distribution

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile and thermally stable chiral compounds. The separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For hydroxy acids like 3-hydroxy-2-methylpentanoic acid, derivatization is typically required to increase volatility and thermal stability. Common derivatization procedures include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification followed by acylation.

The selection of the CSP is crucial for achieving enantiomeric separation. Cyclodextrin-based columns, such as those with substituted β-cyclodextrin, are widely used for the analysis of chiral alcohols and acids. gcms.czmdpi.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity and the analyte enantiomers. The stability of these complexes differs for each enantiomer, leading to different retention times.

Table 1: Illustrative GC Conditions for Chiral Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial 50°C, ramp to 180°C at 2°C/min |

| Injector Temp. | 250°C |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Silylation (e.g., with TMS) |

Note: This table represents typical conditions used for the chiral GC analysis of small hydroxy acids and may be adapted for 3-hydroxy-2-methylpentanoic acid.

Mass spectrometry detection provides high sensitivity and structural information, confirming the identity of the separated isomers based on their mass spectra and fragmentation patterns.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Stereoisomeric Resolution

Liquid Chromatography (LC) is a highly versatile technique for chiral separations, particularly for non-volatile or thermally labile compounds, and can often be performed without derivatization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS.

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for resolving a wide range of chiral molecules, including carboxylic and hydroxy acids. researchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer.

For complex biological samples, two-dimensional LC approaches can be employed, where an initial separation on a standard reversed-phase column is followed by a second-dimension separation of specific fractions on a chiral column. nih.gov

Table 2: Example LC-MS Parameters for Chiral Hydroxy Acid Separation

| Parameter | Condition |

|---|---|

| Column | TeicoShell (superficially porous particle–based teicoplanin) |

| Mobile Phase | Acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 25°C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

Note: Conditions are based on methods developed for α-hydroxy acids and demonstrate a viable approach for 3-hydroxy-2-methylpentanoic acid. researchgate.net

Method Development for Chromatographic Separation of Structurally Similar Molecules

Developing a robust method for separating structurally similar molecules like the stereoisomers of 3-hydroxy-2-methylpentanoic acid requires a systematic approach. theseus.fi Key factors to consider include the selection of the appropriate chiral stationary phase and the optimization of mobile phase composition, pH, and temperature.

For ionizable compounds like carboxylic acids, the pH of the mobile phase is a critical parameter as it affects the ionization state of the analyte and, consequently, its interaction with the stationary phase. Additives such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds are often used to improve peak shape and resolution. chromatographyonline.com A common strategy involves screening a set of different chiral columns with various mobile phase compositions to identify the optimal conditions for separation. chromatographyonline.com

Capillary Electrophoresis for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged, polar compounds. chromatographytoday.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.commdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different electrophoretic mobilities, leading to their separation.

Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics (like vancomycin), chiral crown ethers, and certain proteins. mdpi.comnih.gov Vancomycin has been shown to be a versatile chiral selector for a broad range of hydroxy acids. nih.gov The development of a CE method involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. chromatographytoday.com CE offers advantages such as high resolution, low sample and reagent consumption, and rapid analysis times. chromatographytoday.com

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD Spectroscopy)

While chromatographic methods separate stereoisomers, spectroscopic techniques can provide information about their absolute or relative stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov Reaction with a CDA, such as (+)- or (-)-diacetyl-L-tartaric anhydride (B1165640) (DATAN), converts the enantiomers into diastereomers, which have distinct chemical shifts and coupling constants in the NMR spectrum. nih.gov This allows for the determination of enantiomeric excess. For molecules with multiple chiral centers like 3-hydroxy-2-methylpentanoic acid, NMR can also be used to determine the relative stereochemistry (i.e., threo or erythro configuration) through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com Enantiomers produce mirror-image CD spectra, making this technique highly specific for stereochemical analysis. The sign and intensity of the CD signals (Cotton effects) are characteristic of the molecule's three-dimensional structure. chiralabsxl.com CD spectroscopy has been successfully used to determine the enantiomeric and diastereomeric excess of the structurally similar compound 3-hydroxy-2-methylbutanoic acid. nih.gov By comparing the CD spectrum of an unknown sample to that of known standards, the stereochemical composition can be determined. chiralabsxl.comnih.gov

Derivatization Strategies for Enhanced Analytical Resolution

Chemical derivatization is often employed in the analysis of hydroxy acids to improve their analytical properties. The goals of derivatization can include:

Increasing volatility for GC analysis.

Improving chromatographic separation and peak shape.

Enhancing detection sensitivity, particularly for LC-MS. mdpi.com

Creating diastereomers from enantiomers to allow separation on a non-chiral column.

For LC-MS analysis, derivatizing the carboxylic acid group with a reagent that introduces a readily ionizable moiety can significantly enhance the signal in mass spectrometry. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) are used to label carboxylic acids, improving their ionization efficiency in ESI-MS. nih.govresearchgate.net The use of a chiral derivatization reagent, such as N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), converts the enantiomers into diastereomers. researchgate.net These diastereomeric derivatives can then be separated on a standard achiral reversed-phase column, which is often more robust and less expensive than a chiral column. researchgate.netmdpi.com

Table 3: Common Derivatization Reagents for Hydroxy Acid Analysis

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| BSTFA | Carboxyl, Hydroxyl | GC-MS | Increase volatility and thermal stability |

| 3-NPH | Carboxyl | LC-MS | Enhance ionization efficiency |

| (S)-PMP | Carboxyl | LC-MS | Form diastereomers, enhance sensitivity |

| TSPC | Hydroxyl, Amino | LC-MS | Form diastereomers for separation on achiral columns |

| DATAN | Hydroxyl | NMR | Form diastereomers for spectral resolution |

The choice of derivatization strategy depends on the specific analytical technique being used and the goals of the analysis, whether it is for quantification, resolution of all stereoisomers, or stereochemical assignment.

Future Research Directions and Potential Applications

Development of Novel Stereoselective Synthetic Pathways

The precise synthesis of molecules with defined stereochemistry is a cornerstone of modern chemistry. For (2S,3S)-3-hydroxy-2-methylpentanoic acid, future research will likely focus on creating more efficient and novel stereoselective synthetic routes. While established methods for synthesizing β-hydroxy acids, such as asymmetric aldol (B89426) reactions, exist, pathways tailored specifically for the (2S,3S) configuration are not extensively developed.

Future investigations could explore:

Novel Catalysts: Designing new chiral catalysts (organocatalysts or metal complexes) that can facilitate the highly diastereoselective and enantioselective formation of the desired isomer from simple precursors.

Enzymatic and Biocatalytic Methods: Employing isolated enzymes or whole-cell systems to perform stereospecific reductions of corresponding β-keto acids or related precursors. researchgate.net Biocatalysis offers the advantage of high selectivity under mild reaction conditions. researchgate.net

Flow Chemistry: Integrating multi-step synthetic sequences into continuous flow reactors. This approach can enhance reaction efficiency, control over reaction parameters, and safety, facilitating scalable production.

Progress in these areas would provide more accessible and cost-effective sources of this chiral building block, thereby stimulating its application in other fields.

Exploration of Undiscovered Biosynthetic Routes in Diverse Organisms

This compound is structurally related to intermediates in the biosynthesis of the branched-chain amino acid L-isoleucine. researchgate.netontosight.ai The canonical pathway for isoleucine synthesis begins with L-threonine and involves key enzymes such as threonine deaminase, acetohydroxy acid synthase, and dihydroxy-acid dehydratase. acs.orgwikipedia.org However, the vast metabolic diversity of microorganisms suggests that alternative, or "underground," pathways may exist. nih.govelifesciences.org

Future research should aim to:

Mine Microbial Genomes: Utilize bioinformatics and genomic mining to identify novel enzyme homologs in diverse, and often uncultivated, microorganisms that might participate in isoleucine metabolism or produce related hydroxy acids.

Investigate Alternative Precursors: Explore pathways that may synthesize the compound from different starting points. For instance, some organisms are known to produce isoleucine via a citramalate (B1227619) pathway from pyruvate (B1213749) and acetyl-CoA, or from propionyl-CoA. elifesciences.orgresearchgate.netacs.org Investigating the stereochemical outcomes of the intermediates in these alternative routes could reveal new biological sources.

Characterize Novel Enzymes: Isolate and characterize new enzymes from these pathways to understand their substrate specificity, stereoselectivity, and reaction mechanisms. Such enzymes could become valuable tools for biocatalytic synthesis. acs.org

Discovering new biosynthetic routes would not only expand our fundamental understanding of microbial metabolism but also provide new avenues for the biotechnological production of this and other chiral compounds.

Expanding the Utility as a Chiral Synthon in Complex Chemical Synthesis

Chiral β-hydroxy acids are valuable building blocks (synthons) for the synthesis of complex, biologically active molecules. nih.govmdpi.comresearchgate.net The specific (2S,3S) stereochemistry of 3-hydroxy-2-methylpentanoic acid offers a unique structural motif that is currently underexploited in synthetic chemistry.

Future applications could focus on:

Natural Product Synthesis: Employing the compound as a starting material for the total synthesis of natural products that contain similar stereochemical arrangements. Its two chiral centers and functional groups can be strategically manipulated to construct more complex molecular architectures. nih.gov

Pharmaceutical Intermediates: Using it to synthesize analogues of existing drugs or entirely new pharmaceutical agents. For example, β-hydroxy acid moieties are key components in β-lactam antibiotics and other bioactive compounds. researchgate.net

Materials Science: Incorporating this chiral molecule into polymers or other materials to impart specific properties, leveraging its defined three-dimensional structure. acs.org

A critical direction for research is to demonstrate the practical utility of this compound in a multi-step synthesis, thereby establishing its value and encouraging its wider adoption as a specialized chiral synthon.

Advanced Methodologies for Stereoisomeric Analysis and Quantification in Complex Biological Matrices (Non-Human)

The ability to accurately detect and quantify specific stereoisomers within complex mixtures is crucial for metabolic studies and process monitoring. Developing advanced analytical methods for this compound in non-human biological matrices, such as microbial fermentation broths or environmental samples, is a key research area.

Future advancements should include:

Chromatographic Techniques: Improving separation and quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.comnih.gov This includes the development of more effective chiral stationary phases for direct separation or novel chiral derivatization agents for indirect analysis. nih.gov

Spectroscopic Methods: Exploring techniques like circular dichroism (CD) spectroscopy for the rapid determination of stereochemical purity. nih.govmsu.edu

High-Throughput Screening: Designing rapid and sensitive assays suitable for high-throughput screening of microbial libraries or for monitoring fermentation processes in real-time. microbiologyresearch.org

These advanced methods will be essential for understanding the compound's biosynthesis, optimizing its production, and detecting its presence in various biological systems.

Investigation of Metabolic Engineering Strategies for Enhanced Production in Microorganisms

The microbial production of chemicals through metabolic engineering offers a sustainable alternative to chemical synthesis. foodsafety.institutebohrium.com Given its connection to the isoleucine pathway, this compound is an excellent target for production in engineered microorganisms like Escherichia coli or Corynebacterium glutamicum. nih.govnih.govnih.gov

Future research should focus on implementing a range of metabolic engineering strategies, including:

Pathway Amplification and Deregulation: Overexpressing key enzymes in the isoleucine biosynthetic pathway and engineering them to be resistant to feedback inhibition by isoleucine or other pathway products. acs.orgnih.gov

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert metabolic flux away from the desired pathway, thereby increasing the pool of precursors available for product synthesis. nih.gov

Cofactor and Precursor Supply: Engineering the central metabolism of the host organism to increase the supply of essential precursors (like pyruvate and threonine) and cofactors (like NADPH). acs.orgresearchgate.net

Transport Engineering: Modifying or introducing transporter proteins to facilitate the export of the final product out of the cell, which can prevent feedback inhibition and increase final titers. nih.gov

Systems and Synthetic Biology: Employing advanced tools like CRISPR-based genome editing for precise genetic modifications and developing biosensors for dynamic control of metabolic pathways in response to changing conditions. nih.gov

By applying these strategies, it should be possible to develop robust microbial cell factories capable of producing this compound at high titers, yields, and productivity.

Q & A

Q. What are the established synthetic routes for (2S,3S)-3-hydroxy-2-methylpentanoic acid, and what key reaction conditions are required?

A common method involves hydrolysis of ester precursors under basic conditions. For example, a multi-step synthesis starting from a methyl ester derivative (e.g., methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate) can be hydrolyzed using potassium hydroxide in methanol/water. The crude product is acidified to pH 1–2 with HCl, followed by methylene chloride extraction to isolate the acid . Reaction temperatures (~40°C) and pH control during neutralization are critical to avoid side reactions like decarboxylation.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC or polarimetry is typically used to verify enantiomeric purity. Nuclear magnetic resonance (NMR) analysis, particularly -NMR coupling constants between C2 and C3 protons, can confirm the relative stereochemistry. For absolute configuration, X-ray crystallography of a derivative (e.g., benzyl esters) or comparison with authentic standards synthesized via asymmetric catalysis is recommended .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity.

- Spectroscopy : and NMR to confirm functional groups and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphs .

Advanced Research Challenges

Q. How can enantiomeric impurities in this compound be resolved, and what are the common sources of contamination?

Enantiomeric impurities (e.g., 2R,3R or 2S,3R isomers) often arise during incomplete stereoselective synthesis. Resolution methods include:

- Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak® IC).

- Diastereomeric salt formation : Reacting the racemic mixture with a chiral amine (e.g., brucine) and recrystallizing. Contamination may occur due to epimerization at C3 under acidic or high-temperature conditions .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Stepwise protection : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

- Catalytic asymmetric methods : Use organocatalysts (e.g., proline derivatives) for stereocontrol during key steps like aldol condensation.

- Workup optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover intermediates efficiently .

Q. How do researchers address challenges in scaling up the synthesis of this compound?

Scale-up issues include byproduct formation (e.g., lactonization) and solvent volume constraints. Mitigation strategies:

Q. What role does this compound play in the synthesis of bioactive molecules?

It serves as a chiral building block for:

- Peptide analogs : Incorporated into β-hydroxy-α-amino acid residues to enhance protease resistance.

- Polyketide intermediates : Used in modular synthesis of natural products with anti-inflammatory or antimicrobial activity. Example: Derivatives like (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride are key intermediates in peptidomimetic drug candidates .

Methodological Notes

- Stereochemical analysis : Always cross-validate NMR data with computational models (e.g., DFT calculations for coupling constants) .

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) is effective for isolating intermediates. For final products, recrystallization from ethanol/water improves purity .

- Synthesis troubleshooting : If lactone byproducts form during acidification, adjust the HCl addition rate to minimize localized pH drops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.